5-(Cyanomethyl)-uridine
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Overview
Description
5-(Cyanomethyl)-uridine is a modified nucleoside derived from uridine, where a cyanomethyl group is attached to the 5-position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-uridine typically involves the modification of uridine through a series of chemical reactions. One common method is the cyanoacetylation of uridine, where uridine is reacted with cyanoacetic acid or its derivatives under specific conditions to introduce the cyanomethyl group. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(Cyanomethyl)-uridine can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Cyanomethyl)-uridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Used in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(Cyanomethyl)-uridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
5-(Cyanomethyl)-cytosine: Similar structure but with a cytosine base.
5-(Cyanomethyl)-thymidine: Similar structure but with a thymidine base.
5-(Cyanomethyl)-adenosine: Similar structure but with an adenosine base.
Uniqueness
5-(Cyanomethyl)-uridine is unique due to its specific interactions with uracil-based nucleic acids, making it particularly useful for studying RNA biology and developing RNA-targeted therapies. Its cyanomethyl group also provides a versatile handle for further chemical modifications .
Properties
CAS No. |
58479-73-5 |
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Molecular Formula |
C11H13N3O6 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C11H13N3O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,15-17H,1,4H2,(H,13,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
PCNJJZGTFWYSCJ-FDDDBJFASA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC#N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC#N |
Origin of Product |
United States |
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